

An In-Depth Technical Guide to 4-Hydroxyvertixanthone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxyvertixanthone**

Cat. No.: **B161992**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Hydroxyvertixanthone**, a naturally occurring xanthone derivative. It delves into its chemical identity, physicochemical properties, and known biological significance, offering a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Section 1: Core Chemical Identity

4-Hydroxyvertixanthone is a member of the xanthone class of organic compounds, characterized by a tricyclic xanthene core with a ketone group. Its specific substitutions give rise to its unique chemical properties and biological activities.

Identifier	Value	Source
CAS Number	85003-85-6	[1] [2]
IUPAC Name	methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate	[1]
Molecular Formula	C ₁₆ H ₁₂ O ₆	[1] [3]
Molecular Weight	300.26 g/mol	[1] [3]

Chemical Structure and Descriptors

The structure of **4-Hydroxyvertixanthone**, featuring a methyl group, two hydroxyl groups, and a methoxycarbonyl substituent on the xanthone framework, is crucial for its interactions with biological targets.[\[1\]](#)

- SMILES:CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O[\[1\]](#)
- InChI:InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3[\[1\]](#)
- InChIKey:MJOGVUMPZLEYIH-UHFFFAOYSA-N[\[1\]](#)

Section 2: Physicochemical Properties and Data

Understanding the physicochemical properties of **4-Hydroxyvertixanthone** is essential for its handling, formulation, and for interpreting experimental results.

Property	Value	Notes
Physical Description	Not explicitly detailed in the provided search results, but likely a solid at room temperature.	
Solubility	Not explicitly detailed in the provided search results.	Generally, xanthones exhibit poor water solubility.
Spectral Data	Mass spectrometry data is available, showing characteristic fragmentation patterns.	LC-MS data is available in public databases like PubChem. [1]

Section 3: Natural Occurrence and Isolation

4-Hydroxyvertixanthone is a secondary metabolite produced by various fungal species. Its presence in these organisms suggests a potential role in their ecological interactions.

Known Fungal Sources

- *Microdiplodia* species[\[1\]](#)

- *Aspergillus sydowii*[\[1\]](#)
- *Aspergillus wentii*[\[1\]](#)

The isolation of **4-Hydroxyvertixanthone** from these fungi typically involves solvent extraction of the fungal biomass or culture broth, followed by chromatographic purification techniques.

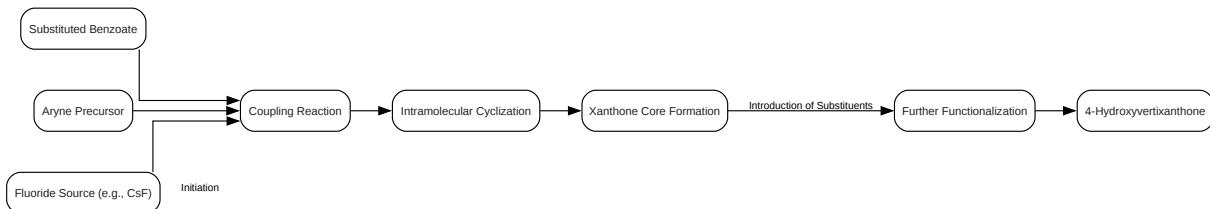
Section 4: Biological Activities and Potential Applications

While specific, in-depth studies on the biological activities of **4-Hydroxyvertixanthone** are not extensively detailed in the provided search results, the broader class of xanthones is known for a wide range of pharmacological effects. This suggests potential areas of investigation for this particular compound.

General Activities of Xanthones

Xanthones, as a class, have demonstrated a variety of biological activities, including:

- Antiviral properties[\[4\]](#)
- Anticancer activities[\[5\]](#)
- Antimicrobial effects[\[6\]](#)[\[7\]](#)


The structural similarity of **4-Hydroxyvertixanthone** to other biologically active xanthones makes it a compound of interest for screening in these and other therapeutic areas. Further research is needed to elucidate the specific bioactivities and potential mechanisms of action of **4-Hydroxyvertixanthone**.

Section 5: Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis or biological evaluation of **4-Hydroxyvertixanthone** are not readily available in the initial search results. However, general methodologies for the synthesis of xanthone derivatives can be adapted.

General Synthetic Approach for Xanthones

A common method for the synthesis of the xanthone core involves the coupling of arynes with substituted benzoates, followed by an intramolecular cyclization.^[5] This approach could potentially be adapted for the targeted synthesis of **4-Hydroxyvertixanthone**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of xanthones.

Section 6: Future Research Directions

The current body of knowledge on **4-Hydroxyvertixanthone** is still in its early stages. Several avenues for future research are apparent and hold significant promise.

- Comprehensive Biological Screening: A systematic evaluation of **4-Hydroxyvertixanthone** against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and viral assays, is warranted.
- Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.
- Synthetic Route Development: The development of an efficient and scalable total synthesis of **4-Hydroxyvertixanthone** would facilitate further biological studies and the generation of analogs for structure-activity relationship (SAR) studies.

- Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of **4-Hydroxyvertixanthone** in its producing fungal strains could provide insights for biotechnological production methods.

References

- PubChem. **4-Hydroxyvertixanthone**. [\[Link\]](#)
- FDA Global Substance Registration System. **4-HYDROXYVERTIXANTHONE**. [\[Link\]](#)
- PubChem. 4-Hydroxyxanthone. [\[Link\]](#)
- GSRS. **4-HYDROXYVERTIXANTHONE**. [\[Link\]](#)
- Dean, B., Cooper, G., Shivkumar, M., & Snape, T. J. (2023). Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43. *RSC Medicinal Chemistry*, 14(3), 465-474. [\[Link\]](#)
- Li, S., & Zhang, Q. (2014). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. *Organic letters*, 16(24), 6342-6345. [\[Link\]](#)
- Xie, F., Qu, Y., & Li, M. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. *Frontiers in Pharmacology*, 11, 777. [\[Link\]](#)
- Shaaban, M., Shaaban, K. A., & El-Metwally, M. M. (2021). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update. *RSC advances*, 11(20), 12052-12089. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxyvertixanthone | C16H12O6 | CID 23786313 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXYVERTIXANTHONE [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 7. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Hydroxyvertixanthone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161992#4-hydroxyvertixanthone-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b161992#4-hydroxyvertixanthone-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com